5-Nitro-2-(4-phenylmethoxyphenoxy)pyridine
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Overview
Description
5-Nitro-2-(4-phenylmethoxyphenoxy)pyridine is an organic compound that belongs to the class of nitropyridines This compound is characterized by the presence of a benzyloxyphenoxy group attached to a nitropyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(4-phenylmethoxyphenoxy)pyridine typically involves the reaction of 4-benzyloxyphenol with 2,5-dichloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction . The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-(4-phenylmethoxyphenoxy)pyridine undergoes various chemical reactions, including:
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium on carbon as a catalyst.
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO) are used.
Major Products Formed
Reduction of Nitro Group: The major product is 2-(4-Benzyloxyphenoxy)-5-aminopyridine.
Substitution Reactions: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Scientific Research Applications
5-Nitro-2-(4-phenylmethoxyphenoxy)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Nitro-2-(4-phenylmethoxyphenoxy)pyridine and its derivatives involves interactions with specific molecular targets. For instance, some derivatives act as inhibitors of enzymes such as monoamine oxidase, which plays a role in neuroprotection . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for drug development.
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxyphenol: Used in the synthesis of various organic compounds and has similar chemical properties.
2-(4-Benzoylphenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone: Another compound with a benzyloxyphenoxy group, studied for its antimicrobial activity.
Uniqueness
5-Nitro-2-(4-phenylmethoxyphenoxy)pyridine is unique due to the presence of both a benzyloxyphenoxy group and a nitropyridine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H14N2O4 |
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Molecular Weight |
322.3 g/mol |
IUPAC Name |
5-nitro-2-(4-phenylmethoxyphenoxy)pyridine |
InChI |
InChI=1S/C18H14N2O4/c21-20(22)15-6-11-18(19-12-15)24-17-9-7-16(8-10-17)23-13-14-4-2-1-3-5-14/h1-12H,13H2 |
InChI Key |
SSWIRWXDAZDCQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=NC=C(C=C3)[N+](=O)[O-] |
solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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